molecular formula C19H16ClN3O2 B11359742 5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11359742
M. Wt: 353.8 g/mol
InChI Key: UUQAPKAVWRVCDJ-UHFFFAOYSA-N
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Description

5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a furyl group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the furyl and chlorinated phenyl groups through a series of reactions, including nucleophilic substitution and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methoxy-pyrimidin-4-ol: Another compound with a similar benzimidazole core.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different functional group arrangement but similar structural complexity.

Uniqueness

5-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C19H16ClN3O2/c1-11-14(3-2-4-15(11)20)18-8-6-13(25-18)10-21-12-5-7-16-17(9-12)23-19(24)22-16/h2-9,21H,10H2,1H3,(H2,22,23,24)

InChI Key

UUQAPKAVWRVCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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